molecular formula C11H14O2 B12236901 3-(Phenoxymethyl)oxolane

3-(Phenoxymethyl)oxolane

Cat. No.: B12236901
M. Wt: 178.23 g/mol
InChI Key: BFHVVFVDCVTPSO-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)oxolane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a phenoxymethyl group attached to the oxolane ring. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxymethyl)oxolane typically involves the ring-opening of epoxides followed by cyclization. One common method is the reaction of phenoxymethyl chloride with an appropriate epoxide under basic conditions. For example, treating phenoxymethyl chloride with sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-(Phenoxymethyl)oxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)oxolane involves its interaction with various molecular targets and pathways. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. These interactions can result in the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the oxolane ring and the phenoxymethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(phenoxymethyl)oxolane

InChI

InChI=1S/C11H14O2/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10/h1-5,10H,6-9H2

InChI Key

BFHVVFVDCVTPSO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=CC=CC=C2

Origin of Product

United States

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